molecular formula C7H10ClN3 B8768983 3-Chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-amine CAS No. 149978-64-3

3-Chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-amine

Cat. No. B8768983
M. Wt: 171.63 g/mol
InChI Key: WIQXDVAOFYSVTR-UHFFFAOYSA-N
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Patent
US05668278

Procedure details

5 g (37 mmol) sulfuryl chloride was added dropwise to 5.08 g (37 mmol) 2-amino-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine, dissolved in 30 ml methylene chloride, with ice-cooling. The mixture was stirred for 1 hour, then added to saturated aqueous sodium hydrogen carbonate and extracted with ethyl acetate. The organic phase was washed with saturated aqueous sodium chloride, dried over sodium sulfate and concentrated. Purification was carried out by silica gel column chromatography to ethyl acetate/hexane).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5.08 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
S(Cl)([Cl:4])(=O)=O.[NH2:6][C:7]1[CH:15]=[C:10]2[CH2:11][CH2:12][CH2:13][CH2:14][N:9]2[N:8]=1.C(=O)([O-])O.[Na+]>C(Cl)Cl>[NH2:6][C:7]1[C:15]([Cl:4])=[C:10]2[CH2:11][CH2:12][CH2:13][CH2:14][N:9]2[N:8]=1 |f:2.3|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
S(=O)(=O)(Cl)Cl
Name
Quantity
5.08 g
Type
reactant
Smiles
NC1=NN2C(CCCC2)=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(O)([O-])=O.[Na+]
Step Three
Name
Quantity
30 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The organic phase was washed with saturated aqueous sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Purification

Outcomes

Product
Details
Reaction Time
1 h

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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